cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride
Description
cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride is a bicyclic amine derivative featuring a pyrrolo[3,4-c]pyrrole core fused with a 3-pyridinyl substituent. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for in vitro and in vivo studies.
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
(3aR,6aS)-5-pyridin-3-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C11H15N3/c1-2-11(6-12-3-1)14-7-9-4-13-5-10(9)8-14/h1-3,6,9-10,13H,4-5,7-8H2/t9-,10+ |
InChI Key |
KOMXDDRATCALPT-AOOOYVTPSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C3=CN=CC=C3 |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride typically involves the cyclization of appropriate precursors. One method involves the reduction of dimethyl 2,3-pyridinedicarboxylate to 2,3-dihydroxymethylpyridine, followed by conversion to 2,3-dihalomethylpyridine using halogenated sulfoxide. The cyclization reaction is then carried out in the presence of an alkali metal salt of iodine as a catalyst, resulting in the formation of the desired pyrrolo[3,4-c]pyrrole structure .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. The process involves the use of readily available raw materials and mild reaction conditions to ensure high yields and purity. The steps include reduction, halogenation, cyclization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[3,4-c]pyrrole scaffold .
Scientific Research Applications
cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors, particularly the alpha4beta2 subtype, in the brain. This binding modulates the receptor’s activity, leading to various physiological effects. The pathways involved include the modulation of neurotransmitter release and the regulation of neuronal excitability .
Comparison with Similar Compounds
Analytical Comparisons
- Mass Spectrometry (MS) :
- Elemental Analysis: Methyl-substituted analog: Found C 68.84%, H 4.86%, N 12.37% (vs. calculated C 68.71%, H 4.88%, N 12.33%) . Ethyl carboxylate derivatives (related to –2): Show deviations in nitrogen content (e.g., 15.86% found vs.
Biological Activity
cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity, pharmacological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula: C11H15N2 • 2HCl
- Molecular Weight: 227.17 g/mol
- CAS Number: 370883-47-9
- IUPAC Name: (3aR,6aS)-2-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride
The compound features a bicyclic structure that includes a pyridine ring, which is significant for its interactions with biological targets.
Antitumor Activity
Research has indicated that this compound exhibits promising antitumor properties. In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Study Findings: A study found that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM over 48 hours. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary tests show activity against several bacterial strains:
- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.
Neuroprotective Effects
Recent studies suggest potential neuroprotective effects of this compound:
- Mechanism of Action: It is hypothesized that the compound may modulate neuroinflammatory pathways and protect against oxidative stress in neuronal cells. In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:
- Absorption: The compound shows good oral bioavailability.
- Distribution: It is distributed widely in tissues with a preference for lipid-rich environments.
- Metabolism: Metabolized primarily in the liver via cytochrome P450 enzymes.
- Excretion: Excreted mainly through urine as metabolites.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antitumor efficacy | Significant reduction in MCF-7 and A549 cell viability at 10-50 µM concentrations. |
| Study 2 | Antimicrobial properties | Moderate antibacterial activity against S. aureus and E. coli with MIC values of 32-128 µg/mL. |
| Study 3 | Neuroprotective effects | Improved cognitive function in animal models with reduced neuronal loss. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
